Dolichosin A
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C20H18O6 |
|---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
3,9-dihydroxy-4-(3-hydroxy-3-methylbutyl)-[1]benzofuro[3,2-c]chromen-6-one |
InChI |
InChI=1S/C20H18O6/c1-20(2,24)8-7-11-14(22)6-5-13-17(11)26-19(23)16-12-4-3-10(21)9-15(12)25-18(13)16/h3-6,9,21-22,24H,7-8H2,1-2H3 |
InChI Key |
BWYQHLSVBXSHPS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CCC1=C(C=CC2=C1OC(=O)C3=C2OC4=C3C=CC(=C4)O)O)O |
Origin of Product |
United States |
Advanced Research on the Isolation and Structural Elucidation of Dolichosin a
Optimized Isolation Methodologies for Dolichosin A from Natural Sources
The extraction and purification of this compound from its natural matrix present a significant challenge due to its presence in complex mixtures with other structurally similar compounds. researchgate.net To overcome this, researchers have developed optimized isolation protocols that primarily rely on chromatographic techniques to achieve high purity.
Chromatographic Separations for High-Purity this compound
Chromatography is a powerful laboratory technique for separating the components of a mixture. wikipedia.org The separation is based on the differential partitioning of compounds between a stationary phase and a mobile phase. wikipedia.org For the isolation of natural products like this compound, preparative chromatography is employed to separate components for subsequent use. wikipedia.org
A common strategy involves the use of silica (B1680970) gel column chromatography. frontiersin.org The crude extract, often obtained using a solvent like 70% ethanol, is subjected to partitioning with a solvent such as methylene (B1212753) chloride. frontiersin.org This partitioned fraction is then loaded onto a silica gel column. Elution is carried out using a gradient of solvents, typically starting with a non-polar solvent and gradually increasing the polarity. For instance, a gradient of petroleum ether and ethyl acetate (B1210297) in varying ratios can be used to separate the different components of the extract. frontiersin.org
Table 1: Illustrative Chromatographic Separation Parameters
| Parameter | Description |
| Stationary Phase | Silica Gel |
| Mobile Phase | Gradient of Petroleum Ether (PE) and Ethyl Acetate (EAC) |
| Elution Steps | 1. PE-EAC (8:2) 2. PE-EAC (6:4) 3. PE-EAC (8:2) 4. PE-EAC (10:0) |
This table illustrates a general approach to chromatographic separation and is not specific to this compound.
The effectiveness of chromatographic separation lies in the careful selection of the stationary and mobile phases, which allows for the isolation of the target compound with high purity. mpg.de The process can be scaled up for larger quantities, a crucial aspect for enabling extensive research.
Large-Scale Isolation Strategies for Research Applications
For in-depth biological and pharmacological studies, obtaining a substantial amount of pure this compound is necessary. Large-scale isolation strategies are essential to meet this demand. nih.gov These methods often build upon the principles of preparative chromatography but are adapted for processing larger quantities of starting material. mpg.de
Techniques like Simulated Moving Bed (SMB) chromatography, though more complex, offer a continuous and efficient method for large-scale separations, enhancing productivity and reducing solvent consumption. mpg.de While specific applications of SMB for this compound are not widely documented, the principles are applicable to the large-scale purification of natural products. The goal of these strategies is to maximize yield and purity while maintaining a reasonable throughput. rotachrom.com
Contemporary Spectroscopic and Spectrometric Techniques for Definitive Structural Elucidation of this compound
Once a pure sample of this compound is isolated, its chemical structure must be unequivocally determined. Modern analytical chemistry provides a powerful arsenal (B13267) of spectroscopic and spectrometric techniques for this purpose.
Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) are indispensable tools in the structural elucidation of complex organic molecules like this compound. scholaris.cabioanalysis-zone.com
2D NMR
2D NMR experiments provide detailed information about the connectivity of atoms within a molecule. scholaris.ca Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are routinely used. hyphadiscovery.com
COSY spectra reveal proton-proton (¹H-¹H) couplings, helping to identify adjacent protons in the molecular structure. nih.gov
HSQC spectra correlate directly bonded proton and carbon atoms (¹H-¹³C), providing a map of which protons are attached to which carbons. hyphadiscovery.com
HMBC spectra show correlations between protons and carbons that are separated by two or three bonds, which is crucial for piecing together the carbon skeleton and identifying the placement of functional groups. nih.gov
By analyzing the correlation patterns in these 2D NMR spectra, chemists can deduce the complete bonding framework of this compound. scholaris.ca
Table 2: Key 2D NMR Experiments for Structural Elucidation
| Experiment | Information Provided |
| COSY | ¹H-¹H correlations through 2-3 bonds |
| HSQC | ¹H-¹³C one-bond correlations |
| HMBC | ¹H-¹³C long-range correlations (2-3 bonds) |
| NOESY/ROESY | Through-space ¹H-¹H correlations for stereochemistry |
This table outlines standard 2D NMR experiments and the type of structural information they provide. scholaris.cahyphadiscovery.com
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry is a technique that measures the mass-to-charge ratio (m/z) of ions with very high accuracy. bioanalysis-zone.com This precision allows for the determination of the elemental composition of a molecule. bioanalysis-zone.com For this compound, HRMS would provide its exact molecular formula, which is a critical piece of information for confirming its structure. hilarispublisher.com
For example, HRMS can distinguish between two molecules that have the same nominal mass but different elemental formulas. bioanalysis-zone.com The high resolving power of modern mass spectrometers, such as Orbitrap or Time-of-Flight (TOF) analyzers, enables the confident assignment of a molecular formula to the isolated compound. hilarispublisher.comcopernicus.org
Synthetic Chemistry of Dolichosin a and Its Analogs
Total Synthesis Strategies for Dolichosin A
The total synthesis of complex natural products like this compound serves as a platform for the development and application of novel synthetic methodologies. rice.edu A convergent approach has been a hallmark of successful syntheses, allowing for the independent preparation of key fragments that are later coupled and cyclized. rsc.org
Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. deanfrancispress.com It involves the deconstruction of a target molecule into simpler, commercially available starting materials through a series of logical bond disconnections. deanfrancispress.comslideshare.net For a complex molecule like this compound, this process begins by identifying key structural features and strategic bond disconnections that simplify the molecule into manageable subunits. numberanalytics.com
A common retrosynthetic strategy for cyclic depsipeptides such as this compound involves disconnecting the macrocyclic ring at an ester or amide linkage. This disconnection reveals a linear peptide precursor, which can be further broken down into its constituent amino acid and hydroxy acid fragments. These fragments, in turn, are disconnected to simpler, often chiral, building blocks. The complexity of the target molecule can be managed by breaking it down into smaller subunits and identifying any symmetrical elements. numberanalytics.com This systematic deconstruction allows chemists to devise a synthetic pathway by reversing the retrosynthetic steps, starting from simple precursors and progressively building the complex target molecule. deanfrancispress.com
The synthesis of a molecule with multiple stereocenters, such as this compound, requires precise control over the three-dimensional arrangement of atoms. numberanalytics.com Achieving high stereoselectivity is crucial as different stereoisomers can exhibit vastly different biological activities. numberanalytics.com Chemists employ various strategies to control stereochemistry, including the use of chiral auxiliaries, chiral catalysts, and stereoselective reactions. numberanalytics.com
Key reaction methodologies employed in the synthesis of this compound and similar complex molecules often include:
Peptide Coupling Reactions: The formation of amide bonds is a fundamental step. Various coupling reagents are utilized to facilitate this reaction efficiently and with minimal racemization.
Esterification/Macrolactonization: The formation of the ester bond within the macrocycle is a critical ring-closing step.
Asymmetric Synthesis: To install the correct stereochemistry at each chiral center, enantioselective methods are employed. This can involve the use of chiral pool synthesis, where chiral starting materials are elaborated, or asymmetric catalysis, where a chiral catalyst directs the formation of a specific stereoisomer. wikipedia.org
Tandem Reactions: These are sequences of intramolecular reactions that allow for the efficient construction of complex cyclic systems. msu.edu For instance, radical-initiated tandem cyclization has been used in the synthesis of other complex natural products. msu.edu
The choice of reaction conditions, including solvents and temperature, also plays a significant role in influencing the stereochemical outcome of a reaction. numberanalytics.com
Strategies to enhance efficiency and scalability include:
Convergent Synthesis: Assembling complex molecules from several independently synthesized fragments, which are then joined together in the final stages. This approach is generally more efficient for complex targets than a linear synthesis where the main carbon skeleton is built up sequentially. rsc.org
One-Pot Reactions and Cascade Sequences: Combining multiple reaction steps in a single flask without isolating intermediates can significantly improve efficiency by reducing workup and purification steps. msu.edunih.gov
Process Optimization: Refining reaction conditions, such as temperature, concentration, and catalyst loading, to maximize yield and throughput while minimizing waste and cost. lonza.com
For instance, in the synthesis of Dolastatin 16, a related macrocyclic depsipeptide, the use of prolinol was a key strategy to prevent the formation of an undesirable diketopiperazine byproduct during peptide coupling, which allowed for an efficient and scalable synthesis of a key segment. rsc.org
Rational Design and Synthesis of this compound Analogs and Derivatives
The synthesis of analogs and derivatives of a natural product is a crucial step in understanding its biological activity and developing new therapeutic agents with improved properties. nih.gov
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound relates to its biological activity. collaborativedrug.comnih.gov By systematically modifying different parts of the this compound scaffold, researchers can identify the key structural features responsible for its biological effects. mdpi.comresearchgate.net This knowledge then guides the design of new analogs with potentially enhanced potency, selectivity, or improved pharmacokinetic properties. nih.gov
The process typically involves:
Identification of a Pharmacophore: Determining the essential structural components and functional groups required for biological activity.
Modification of Peripheral Groups: Altering substituents on the core scaffold to probe their influence on activity.
Conformational Constraints: Introducing conformational rigidity, for example through macrocyclization, to lock the molecule in a bioactive conformation. openmedicinalchemistryjournal.com
Computational tools, such as molecular docking and molecular dynamics simulations, can be used to predict how analogs will interact with their biological targets, further guiding the design process. nih.gov
Once new analogs are designed, efficient synthetic routes are required for their preparation. mdpi.comunm.edu These routes are often adapted from the total synthesis of the parent natural product but may require the development of new methodologies to introduce specific modifications. chemrxiv.orgresearchgate.net The goal is to create a library of diverse analogs for biological evaluation. rsc.org
Key considerations in the synthesis of novel derivatives include:
Modular Synthesis: Designing a synthetic strategy that allows for the easy introduction of diverse chemical functionalities at various positions of the scaffold. nih.gov
Late-Stage Functionalization: Modifying the complex core structure in the final steps of the synthesis to rapidly generate a variety of analogs.
Chemoenzymatic Synthesis: Combining the selectivity of enzymatic reactions with the versatility of traditional organic synthesis to access novel structures. nih.gov
Through these synthetic efforts, novel this compound derivatives can be generated with the aim of improving their therapeutic index and advancing them as potential drug candidates.
Solid-Phase and Combinatorial Synthesis Approaches for this compound Libraries
The generation of libraries of this compound analogs is a critical step in exploring the structure-activity relationships (SAR) and identifying compounds with improved biological profiles. Solid-phase synthesis (SPS) and combinatorial chemistry have emerged as powerful technologies to achieve this, enabling the rapid and systematic creation of a multitude of derivatives. These approaches offer significant advantages over traditional solution-phase synthesis by simplifying purification and allowing for automation.
Solid-phase peptide synthesis (SPPS) methodologies, originally developed for peptides, are highly adaptable for the synthesis of peptide-like natural products such as this compound and its relatives, the dolastatins. The general principle involves the covalent attachment of an initial building block to an insoluble polymer support (resin). The peptide chain is then assembled in a stepwise manner by the sequential addition of protected amino acid derivatives. The use of excess reagents drives reactions to completion, and impurities and unreacted reagents are easily removed by simple filtration and washing of the resin.
A notable example that illustrates a viable strategy for this compound is the solid-phase synthesis of dolastatinol, a synthetic analog of dolastatin 10. acs.org In this synthesis, a 2-chlorotrityl chloride resin was employed, and the synthesis proceeded using a standard Fmoc (9-fluorenylmethyloxycarbonyl) chemistry protocol. acs.orgnih.gov This strategy involves the use of Fmoc-protected amino acids, which are sequentially coupled and deprotected to elongate the peptide chain. The final compound is cleaved from the resin at the end of the synthesis. acs.org
The construction of a combinatorial library of this compound analogs would involve a "split-and-pool" or parallel synthesis strategy. In a split-and-pool approach, the resin is divided into multiple portions, and a different building block (an amino acid or a modified precursor) is coupled to each portion. The portions are then recombined, mixed, and split again for the next coupling step. This process allows for the exponential generation of a vast number of unique compounds on individual resin beads.
For this compound, diversity can be introduced at several key positions. The unique amino acid residues, such as dolaphenine, dolaisoleuine, and the thiazole-containing C-terminal unit, are prime targets for modification. Libraries could be designed to explore variations in:
The N-terminal residue: Replacing the N,N-dimethylvaline with other N-alkylated or non-natural amino acids.
The dolaphenine and dolaisoleuine units: Introducing alternative aromatic or aliphatic amino acids to probe the spatial and electronic requirements at these positions.
The thiazole (B1198619) moiety: Synthesizing analogs with different heterocyclic systems (e.g., oxazoles, imidazoles) or substituted thiazoles. The use of synthetic heterocyclic amino acids as building blocks in solid-phase combinatorial synthesis has been established as a method to generate libraries of natural and unnatural antibiotic compounds. google.com
The synthesis of such libraries would require the preparation of a set of diverse building blocks corresponding to each variable position in the this compound scaffold. These building blocks, appropriately protected for SPPS, would then be used in a combinatorial fashion to generate the library. The table below outlines potential building blocks for a hypothetical this compound combinatorial library.
| Position of Variation | Building Block Scaffold | Example Modifications |
| N-Terminus | N,N-dialkyl-amino acids | N,N-diethyl-valine, N-methyl-N-ethyl-valine |
| Unit 2 | Phenylalanine analogs | 4-fluoro-phenylalanine, 4-chloro-phenylalanine |
| Unit 3 | Isoleucine analogs | Allo-isoleucine, Cyclohexylalanine |
| C-Terminus | Heterocyclic amino acids | Oxazole-containing amino acid, Thiophene-containing amino acid |
The successful implementation of solid-phase and combinatorial synthesis provides a high-throughput platform for the generation of this compound analog libraries. scielo.br The screening of these libraries can then lead to the identification of novel compounds with enhanced potency, selectivity, or other desirable pharmacological properties. Methodologies for the synthesis of natural cyclopeptides and their analogs, such as dolastatin E, have been applied for the generation of combinatorial libraries, highlighting the feasibility of this approach for complex structures. scielo.brresearchgate.netresearchgate.net
Biosynthetic Investigations of Dolichosin a
Elucidation of the Dolichosin A Biosynthetic Pathway
The biosynthesis of this compound is believed to follow the well-established phenylpropanoid and isoflavonoid (B1168493) pathways, culminating in a series of specific modifications to form the characteristic coumestan (B1194414) core and subsequent prenylation.
The journey to this compound begins with the primary metabolite L-phenylalanine, which enters the phenylpropanoid pathway. Through a series of enzymatic reactions, L-phenylalanine is converted into central intermediates that serve as the building blocks for a multitude of phenolic compounds. frontiersin.org The core structure of this compound is assembled from intermediates of the isoflavonoid branch of the phenylpropanoid pathway. frontiersin.orgunc.edu
The key precursor for the isoflavonoid skeleton is p-coumaroyl-CoA, which is formed from L-phenylalanine in three steps catalyzed by phenylalanine ammonia-lyase (PAL), cinnamate (B1238496) 4-hydroxylase (C4H), and 4-coumarate:CoA ligase (4CL). frontiersin.orgencyclopedia.pub p-Coumaroyl-CoA then enters the flavonoid biosynthesis pathway, where it is condensed with three molecules of malonyl-CoA by chalcone (B49325) synthase (CHS) to form naringenin (B18129) chalcone. encyclopedia.pub This is then isomerized by chalcone isomerase (CHI) to produce the flavanone (B1672756) naringenin. encyclopedia.pub
A pivotal step in the biosynthesis of isoflavonoids, and by extension coumestans, is the 2,3-aryl migration of the B-ring of a flavanone, a reaction catalyzed by isoflavone (B191592) synthase (IFS), a cytochrome P450 enzyme. oup.comfrontiersin.org This reaction converts the flavanone (e.g., naringenin) into a 2-hydroxyisoflavanone (B8725905), which is subsequently dehydrated by 2-hydroxyisoflavanone dehydratase (HID) to yield an isoflavone, such as daidzein (B1669772). frontiersin.orgfrontiersin.org Daidzein is considered a critical branch-point intermediate leading to the formation of various complex isoflavonoids, including coumestans. researchgate.netnih.gov The pathway to coumestrol (B1669458), a structurally related coumestan, is known to proceed from daidzein. frontiersin.orgrsc.org
The formation of the coumestan ring system from the isoflavone precursor involves oxidative cyclization. While the precise enzymatic steps leading to the coumestan core of this compound have not been fully elucidated, studies on coumestrol biosynthesis suggest that it involves hydroxylation of the isoflavone at the 2' position, followed by further oxidative reactions that lead to the formation of the fourth ring characteristic of coumestans. researchgate.netnih.gov The final step in the biosynthesis of this compound is the attachment of a prenyl group, a reaction catalyzed by a prenyltransferase.
Table 1: Key Precursor Molecules and Intermediates in the Postulated Biosynthesis of this compound
| Precursor/Intermediate | Role in Pathway |
| L-Phenylalanine | Primary precursor from the shikimate pathway |
| p-Coumaroyl-CoA | Central intermediate of the phenylpropanoid pathway |
| Naringenin | Flavanone intermediate |
| Daidzein | Key isoflavone branch-point intermediate |
| 4',7-Dihydroxyisoflavone | Precursor for coumestan ring formation |
| Dimethylallyl pyrophosphate (DMAPP) | Prenyl group donor |
The enzymes involved in the general phenylpropanoid and isoflavonoid pathways are well-characterized. These enzymes are expected to be involved in the initial stages of this compound biosynthesis.
Phenylalanine ammonia-lyase (PAL): Catalyzes the non-oxidative deamination of L-phenylalanine to cinnamic acid. encyclopedia.pub
Cinnamate 4-hydroxylase (C4H): A cytochrome P450 monooxygenase that hydroxylates cinnamic acid to form p-coumaric acid. encyclopedia.pub
4-Coumarate:CoA ligase (4CL): Activates p-coumaric acid by ligating it to coenzyme A to form p-coumaroyl-CoA. encyclopedia.pub
Chalcone synthase (CHS): A type III polyketide synthase that catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone. encyclopedia.pub
Chalcone isomerase (CHI): Catalyzes the stereospecific cyclization of naringenin chalcone to (2S)-naringenin. encyclopedia.pub
Isoflavone synthase (IFS): A key cytochrome P450 enzyme (CYP93C family) that catalyzes the aryl migration reaction to form 2-hydroxyisoflavanones from flavanones. oup.comfrontiersin.org
2-Hydroxyisoflavanone dehydratase (HID): Catalyzes the dehydration of 2-hydroxyisoflavanones to yield isoflavones. frontiersin.org
The later, more specific steps in coumestan biosynthesis, particularly the oxidative cyclization to form the coumestan ring, are less understood. These reactions are likely catalyzed by other cytochrome P450 monooxygenases. researchgate.netebi.ac.uk For instance, isoflavone 2'-hydroxylase (I2'H), a CYP81E family enzyme, is involved in the biosynthesis of some isoflavonoid-derived phytoalexins and could play a role in creating the necessary precursor for cyclization. nih.govebi.ac.uk The final prenylation step would be carried out by a prenyltransferase, which attaches a dimethylallyl group from DMAPP to the coumestan core.
Table 2: Key Enzymes in the Postulated Biosynthesis of this compound
| Enzyme | Enzyme Class | Reaction Catalyzed |
| Phenylalanine ammonia-lyase (PAL) | Lyase | L-Phenylalanine → Cinnamic acid |
| Cinnamate 4-hydroxylase (C4H) | Cytochrome P450 | Cinnamic acid → p-Coumaric acid |
| 4-Coumarate:CoA ligase (4CL) | Ligase | p-Coumaric acid → p-Coumaroyl-CoA |
| Chalcone synthase (CHS) | Polyketide synthase | p-Coumaroyl-CoA + 3 Malonyl-CoA → Naringenin chalcone |
| Chalcone isomerase (CHI) | Isomerase | Naringenin chalcone → Naringenin |
| Isoflavone synthase (IFS) | Cytochrome P450 | Naringenin → 2,5,7,4'-Tetrahydroxyisoflavanone |
| 2-Hydroxyisoflavanone dehydratase (HID) | Hydrolase | 2,5,7,4'-Tetrahydroxyisoflavanone → Genistein |
| Isoflavone 2'-hydroxylase (I2'H) | Cytochrome P450 | Hydroxylation of the isoflavone B-ring |
| Prenyltransferase | Transferase | Addition of a prenyl group to the coumestan core |
While no specific isotopic labeling studies have been reported for this compound, such studies have been instrumental in elucidating the biosynthetic pathways of other isoflavonoids and coumestans. Feeding experiments with labeled precursors, such as ¹³C- or ¹⁴C-labeled phenylalanine or acetate (B1210297), in plants or cell cultures that produce these compounds, allow for the tracing of the metabolic fate of these precursors into the final natural product. This technique has confirmed the origin of the carbon skeleton of isoflavonoids from the phenylpropanoid and polyketide pathways. Similar experiments would be necessary to definitively confirm the proposed biosynthetic pathway for this compound.
Genetic Basis of this compound Biosynthesis
The genes encoding the enzymes of the phenylpropanoid and isoflavonoid pathways are well-known and have been cloned from numerous plant species, particularly legumes. frontiersin.org
In many microorganisms and some plants, genes for a specific biosynthetic pathway are physically clustered together on the chromosome, forming a biosynthetic gene cluster (BGC). This facilitates their co-regulation. While BGCs for some isoflavonoids have been identified in legumes, a specific BGC for this compound has not yet been reported. frontiersin.org The genes for the early steps of the phenylpropanoid pathway are generally not clustered. However, genes for the later, more specific steps in isoflavonoid and coumestan biosynthesis may be co-located in the genome.
Transcriptomic studies of Glycine species, which are related to the source plants of this compound, have identified numerous genes involved in flavonoid and isoflavonoid biosynthesis. researchgate.netnih.gov Future genomic and transcriptomic analyses of Dolichos trilobus and Glycine tabacina, the known producers of this compound, coupled with co-expression analysis, could lead to the identification of the complete set of genes responsible for its biosynthesis.
The functional characterization of genes involved in the biosynthesis of this compound would rely on standard molecular biology techniques. Once candidate genes are identified, for example, through homology to known biosynthetic genes or through co-expression analysis, their function can be verified through several methods:
Heterologous expression: The candidate gene can be expressed in a model organism, such as E. coli or yeast, that does not normally produce the compound. The recombinant enzyme can then be purified and its activity assayed in vitro with the predicted substrate.
Gene silencing or knockout: In the native plant, techniques such as RNA interference (RNAi) or CRISPR-Cas9 can be used to reduce or eliminate the expression of the candidate gene. If the gene is indeed involved in this compound biosynthesis, its silencing should lead to a decrease or absence of the final product.
Overexpression: Conversely, overexpressing the candidate gene in the native plant could lead to an increased accumulation of this compound or its intermediates.
While these approaches have been successfully applied to many other plant natural product pathways, their application to the specific case of this compound biosynthesis awaits further research. mdpi.comnih.gov
Comparative Biosynthesis of Coumestan Compounds within Glycine and Dolichos Genera
The biosynthesis of coumestans, including this compound, is a specialized branch of the well-characterized phenylpropanoid pathway, which is responsible for producing a vast array of plant secondary metabolites. wikipedia.orgunc.edu Coumestans are structurally a subclass of isoflavonoids, compounds that are particularly characteristic of the Leguminosae (Fabaceae) family, to which both the Glycine (e.g., soybean) and Dolichos (e.g., hyacinth bean) genera belong. encyclopedia.pubresearchgate.net
The shared biosynthetic origin begins with the amino acid L-phenylalanine. Through the general phenylpropanoid pathway, a series of enzymes including phenylalanine ammonia-lyase (PAL), cinnamate 4-hydroxylase (C4H), and 4-coumarate:CoA ligase (4CL) convert phenylalanine into p-coumaroyl-CoA. encyclopedia.pubmdpi.com This intermediate stands at a critical juncture. The entry into the isoflavonoid pathway is catalyzed by two enzymes that are largely specific to legumes: chalcone synthase (CHS) and the legume-specific isoflavone synthase (IFS). encyclopedia.pubmdpi.com IFS, a cytochrome P450 enzyme, catalyzes the key aryl migration step that transforms a flavanone intermediate (like naringenin) into an isoflavone, such as daidzein or genistein. mdpi.commdpi.com
From the isoflavone core structure, the pathway to coumestans involves further oxidative modifications. The direct precursor for many coumestans, such as coumestrol, is the isoflavone daidzein. researchgate.netpsu.edu The conversion is a multi-step oxidative cyclization process that forms the characteristic fourth ring of the coumestan skeleton. While the exact enzymatic steps for all coumestans are not fully elucidated, the pathway is believed to proceed through a pterocarpan (B192222) intermediate. researchgate.netpsu.edu Studies on coumestrol biosynthesis in soybean (Glycine max) have identified several candidate genes, including oxidoreductases, that are likely responsible for these final conversion steps. nih.gov
Research Findings in Glycine Genus: The Glycine genus, especially the cultivated soybean (Glycine max), is a model for studying isoflavonoid biosynthesis. Research has shown that isoflavone content and profile can vary significantly between different soybean cultivars and plant tissues. mdpi.comcropbio.or.kr For instance, a comparative transcriptomic analysis of soybean genotypes with high and low coumestrol content identified 14 candidate genes potentially involved in its biosynthesis, seven of which were oxidoreductases that may catalyze the conversion from daidzein. nih.gov Furthermore, studies on wild perennial soybean species have revealed distinct isoflavone patterns. A study on Glycine tabacina and Glycine tomentella, which are used in traditional Chinese medicine, found that daidzein was the predominant isoflavone, with the highest concentrations located in the root systems. lawdata.com.tw This is significant as this compound has also been isolated from Glycine tabacina, suggesting the plant possesses the necessary downstream enzymatic machinery to convert daidzein or a related isoflavone into this specific coumestan. psu.edu
Research Findings in Dolichos Genus: this compound was originally isolated from the roots of Dolichos trilobus. While the Dolichos genus is known to produce various secondary metabolites, specific research into its isoflavonoid and coumestan biosynthetic pathways is less extensive compared to Glycine. However, given that Dolichos is also a member of the Fabaceae family, it undoubtedly shares the core phenylpropanoid and isoflavone synthase pathways. The presence of this compound indicates that Dolichos trilobus expresses the specific downstream enzymes, likely hydroxylases and oxidoreductases, required for its formation.
| Compound Class | Key Compounds | Presence in Glycine Genus (Selected Species) | Presence in Dolichos Genus (Selected Species) | Reference |
|---|---|---|---|---|
| Isoflavones (Precursors) | Daidzein, Genistein, Glycitein | High concentrations, especially in G. max (soybean) seeds and G. tabacina roots. | Presence is expected as precursors, but specific profiles are less documented. | cropbio.or.krlawdata.com.tw |
| Coumestans | Coumestrol | Found in G. max and other species, particularly in response to stress. | Reported in pasture legumes, likely present. | mdpi.comnih.gov |
| Coumestans | This compound | Isolated from Glycine tabacina. | Isolated from Dolichos trilobus. | psu.edunih.gov |
| Pterocarpans (Related Intermediates) | Glyceollin | Well-known phytoalexin in G. max. | Not widely reported. | frontiersin.org |
Biotechnological Approaches for Enhanced this compound Production
The production of high-value plant secondary metabolites like this compound is often limited by low concentrations in the native plant and dependence on environmental conditions. Biotechnological strategies offer promising alternatives for consistent and enhanced production. phcogrev.com These approaches primarily involve plant cell and tissue culture systems combined with metabolic engineering.
Plant Cell, Tissue, and Organ Cultures: Plant cell suspension, callus, and organ cultures (such as adventitious or hairy root cultures) are primary platforms for producing secondary metabolites in controlled bioreactor environments. phcogrev.comcibtech.org These systems bypass the complexities of whole plant cultivation and allow for precise manipulation of production parameters. Researchers have successfully used adventitious root cultures of soybean (Glycine max) to achieve mass production of coumestrol and its derivatives, demonstrating the feasibility of this approach for coumestan compounds. frontiersin.org A similar system could be developed for Dolichos trilobus or Glycine tabacina to specifically target this compound production.
Elicitation: Coumestans are often phytoalexins, compounds produced as part of a plant's defense response to stress. frontiersin.orgfrontiersin.org This response can be intentionally triggered in cell or tissue cultures using "elicitors." Elicitors can be abiotic (e.g., heavy metal salts, UV radiation, methyl jasmonate) or biotic (e.g., yeast extract, fungal cell wall fragments). cibtech.org The application of elicitors has been shown to significantly increase the yield of phytoestrogenic isoflavones in cultures of Psoralea corylifolia, another legume. cibtech.org By identifying optimal elicitors and treatment strategies, the biosynthetic pathway leading to this compound could be significantly stimulated.
Precursor Feeding: The productivity of a biosynthetic pathway can sometimes be limited by the availability of its initial substrates. Precursor feeding involves supplementing the culture medium with key intermediates to boost the output of the final product. For this compound, feeding cultures with L-phenylalanine or the more immediate isoflavone precursor, daidzein, could potentially increase yields by overcoming upstream bottlenecks in the phenylpropanoid pathway.
Metabolic Engineering: Advances in genetics allow for the direct manipulation of biosynthetic pathways to enhance the production of target compounds. phcogrev.comfrontiersin.org This can involve several strategies:
Overexpression of Key Genes: Identifying and overexpressing the genes for rate-limiting enzymes in the this compound pathway, such as isoflavone synthase (IFS) or the specific terminal oxidoreductases, could significantly increase flux towards the final product. nih.gov
Downregulation of Competing Pathways: Metabolic flux can be diverted from competing pathways towards the desired product. For example, using RNA interference (RNAi) or CRISPR/Cas9 technology to suppress the expression of enzymes that lead to other flavonoids or lignins could free up precursors for coumestan synthesis. frontiersin.org
Transcription Factor Engineering: The entire phenylpropanoid pathway is often regulated by a network of transcription factors (e.g., from MYB, bHLH, or WRKY families). mdpi.com Overexpressing a key regulatory transcription factor can upregulate multiple pathway genes simultaneously, leading to a coordinated increase in production.
Heterologous Expression: The entire biosynthetic pathway for a plant compound can be transferred to a microbial host like yeast (Saccharomyces cerevisiae) or bacteria (Escherichia coli). researchgate.netfrontiersin.org This approach has been used to produce isoflavonoids and offers the potential for highly scalable and controlled fermentation-based production of this compound, provided all necessary enzymes in its specific pathway are identified and successfully expressed in the host organism. frontiersin.org
| Approach | Description | Example/Application for this compound | Reference |
|---|---|---|---|
| Adventitious Root Culture | Cultivation of root biomass in liquid medium for stable metabolite production. | Successfully used for coumestrol in soybean; could be adapted for Dolichos trilobus or Glycine tabacina roots. | frontiersin.org |
| Elicitation | Stimulating defense pathways with biotic or abiotic stressors to increase phytoalexin synthesis. | Applying methyl jasmonate or yeast extract to root/cell cultures to induce this compound biosynthesis. | cibtech.org |
| Metabolic Engineering (Overexpression) | Increasing the expression of genes for rate-limiting enzymes or transcription factors. | Overexpressing Isoflavone Synthase (IFS) and specific coumestan-forming oxidoreductases in cell cultures. | nih.govfrontiersin.org |
| Metabolic Engineering (Heterologous Production) | Transferring the entire biosynthetic pathway into a microbial host like yeast. | Reconstructing the this compound pathway in Saccharomyces cerevisiae for fermentative production. | researchgate.netfrontiersin.org |
| Precursor Feeding | Supplying intermediates to the culture medium to bypass upstream pathway limitations. | Adding L-phenylalanine or daidzein to the culture medium to boost final yield. | phcogrev.com |
Molecular and Cellular Pharmacology of Dolichosin a
In Vitro Biological Activities and Cellular Efficacy Studies
Dolichosin A has been shown to exert notable anti-inflammatory effects in in vitro models, particularly in SW982 human synovial cells, which are a relevant model for studying rheumatoid arthritis. researchgate.net The compound's ability to modulate inflammatory responses in these cells highlights its potential as a regulator of joint inflammation. researchgate.net
In studies using SW982 human synovial cells stimulated with interleukin-1β (IL-1β) to mimic an inflammatory state, this compound demonstrated a significant capacity to suppress the production of key pro-inflammatory mediators. researchgate.net Specifically, treatment with this compound led to a reduction in the expression of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), two cytokines that play a central role in the pathogenesis of inflammatory arthritis. researchgate.net
Furthermore, this compound was found to inhibit the expression of cyclooxygenase-2 (COX-2), an enzyme responsible for the synthesis of prostaglandins, which are potent inflammatory molecules. researchgate.net The compound also downregulated the expression of matrix metalloproteinase-3 (MMP-3), an enzyme involved in the degradation of cartilage and other extracellular matrix components in inflamed joints. researchgate.net
Table 1: Effect of this compound on Pro-inflammatory Mediators in IL-1β-stimulated SW982 Cells
| Pro-inflammatory Mediator | Effect of this compound Treatment | Reference |
|---|---|---|
| TNF-α | Decreased expression | researchgate.net |
| IL-6 | Decreased expression | researchgate.net |
| COX-2 | Decreased expression | researchgate.net |
| MMP-3 | Decreased expression | researchgate.net |
Beyond its anti-inflammatory effects, this compound has been investigated for its ability to inhibit osteoclastogenesis, the process of osteoclast formation, which is often dysregulated in conditions like rheumatoid arthritis, leading to bone erosion. researchgate.net In in vitro models using receptor activator of nuclear factor kappa-B ligand (RANKL)-induced osteoclastogenesis, this compound showed a suppressive effect on the differentiation of osteoclast precursors into mature osteoclasts. researchgate.net
Table 2: Effect of this compound on Osteoclastogenesis
| Parameter | Effect of this compound Treatment | Reference |
|---|---|---|
| TRAP-Positive Multinucleated Osteoclasts | Decreased number | researchgate.net |
| TRAP Activity | Reduced | researchgate.net |
Currently, the scientific literature on this compound has primarily focused on its anti-inflammatory and anti-osteoclastogenic properties. There is a lack of available studies investigating other specific cellular responses and phenotypes, such as effects on cell proliferation, apoptosis, or the cell cycle in the context of the cellular models discussed. Therefore, this remains an area for future research to provide a more comprehensive understanding of the cellular pharmacology of this compound.
Inhibition of Osteoclastogenesis in In Vitro Models (e.g., RANKL-induced osteoclastogenesis)
Elucidation of Molecular Mechanisms of Action (MOA)
Research into the molecular mechanisms underlying the observed cellular effects of this compound has identified key signaling pathways that are modulated by this compound. researchgate.net Network pharmacology predictions, which were subsequently confirmed by experimental evidence, pointed towards the involvement of the PI3K/AKT and MAPK signaling pathways in the anti-arthritic activity of this compound. researchgate.net
The study demonstrated that the anti-inflammatory and anti-osteoclastogenic effects of this compound are closely associated with the blockade of the activation of these pathways in both activated synovial cells and osteoclasts. researchgate.net By suppressing the PI3K/AKT and MAPK signaling cascades, this compound can regulate downstream cellular processes that are critical for the inflammatory response and bone resorption. researchgate.net This dual inhibition of key signaling pathways in different cell types involved in the pathology of rheumatoid arthritis underscores the potential of this compound as a multi-target agent. researchgate.net
Identification and Validation of Molecular Targets
The identification of this compound's molecular targets has been significantly advanced through the integration of network pharmacology and experimental validation. nih.gov A network pharmacology approach successfully constructed a regulatory network for this compound in the context of rheumatoid arthritis (RA), identifying 65 potential therapeutic targets. nih.gov Functional enrichment analysis of these targets revealed their significant involvement in 12 central signaling pathways crucial to RA pathogenesis, including the PI3K/AKT pathway, MAPK pathway, and pathways related to osteoclast differentiation. nih.gov
The validation of these computationally predicted targets was carried out using relevant in vitro models. Specifically, an interleukin-1β (IL-1β)-induced human synovial cell (SW982) model was used to confirm the anti-inflammatory effects, while a Receptor Activator of Nuclear Factor kappa-B ligand (RANKL)-induced osteoclastogenesis model was used to validate its effects on bone cell differentiation. nih.gov These experimental models confirmed that the therapeutic activities of this compound are directly linked to its modulation of these identified targets and pathways. nih.gov
| Signaling Pathway/Process | Key Molecular Targets | Observed Effect of this compound | Validated In Vitro Model |
|---|---|---|---|
| PI3K/AKT Signaling | PI3K, AKT | Suppression/Blockade of Activation | Synovial Cells, Osteoclasts |
| MAPK Signaling | ERK, JNK, p38 | Suppression/Blockade of Activation | Synovial Cells, Osteoclasts |
| Osteoclast Differentiation | RANKL, TRAP | Inhibition of Osteoclastogenesis | RANKL-induced Osteoclasts |
| Inflammation | Pro-inflammatory mediators (e.g., COX-2, MMPs) | Inhibition of production and gene expression | IL-1β-induced Synovial Cells |
Experimental evidence confirms that the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (AKT) signaling pathway is a primary target of this compound. nih.gov This pathway is a critical regulator of cell proliferation, survival, and inflammation. In the context of inflammatory arthritis, the PI3K/AKT axis is often hyperactivated in synovial cells. nih.gov Research demonstrates that this compound exerts its anti-arthritic effects by directly suppressing the activation of the PI3K/AKT pathway in these activated synovial cells. nih.gov This inhibitory action disrupts the downstream signaling that would otherwise promote an inflammatory phenotype. nih.govnih.gov Furthermore, the activation of PI3K/AKT is also essential for the differentiation and function of osteoclasts, cells responsible for bone resorption. nih.gov The blockade of this pathway by this compound is a key mechanism behind its ability to inhibit osteoclastogenesis. nih.gov
Alongside the PI3K/AKT pathway, the Mitogen-Activated Protein Kinase (MAPK) signaling pathway is another crucial molecular target of this compound. nih.gov The MAPK family, which includes extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38, plays a pivotal role in transducing extracellular signals to cellular responses, including inflammation and cell differentiation. mdpi.com Both M-CSF and RANKL, key cytokines for osteoclast development, activate MAPK signaling to promote the proliferation and differentiation of osteoclast precursors. mdpi.com this compound has been shown to suppress the activation of the MAPK pathway in both activated synovial cells and osteoclasts. nih.gov This action contributes significantly to its anti-inflammatory and anti-osteoclastogenic properties, making it a dual inhibitor of major inflammatory cascades. nih.gov
Receptor-Ligand Interactions and Binding Studies
While network pharmacology has identified numerous intracellular targets of this compound, specific receptor-ligand interaction and binding studies are not extensively documented in the current literature. Such studies, often employing computational methods like molecular docking, are crucial for predicting the binding affinity and mode of interaction between a ligand (this compound) and its protein target. nih.gov Molecular docking simulates the positioning of a molecule within the binding site of a target protein, helping to rationalize its biological activity on a molecular level. nih.govduke.edu Although the downstream effects of this compound on signaling pathways are established, detailed studies elucidating its direct binding to specific receptor kinases or other proteins within these cascades would provide a more complete understanding of its mechanism of action.
Downstream Signaling Cascade Analysis
The modulation of the PI3K/AKT and MAPK pathways by this compound initiates a cascade of downstream effects that culminate in its observed anti-inflammatory and bone-protective activities. nih.gov
One of the primary downstream events is the suppression of RANKL-induced osteoclastogenesis. nih.gov RANKL is the essential cytokine for osteoclast differentiation, binding to its receptor RANK on precursor cells. nih.gov This binding recruits adaptor proteins like TRAF6, which in turn activate downstream kinases, including the MAPK and AKT pathways. nih.govresearchgate.net These pathways converge to induce the expression and activation of the master transcription factor for osteoclastogenesis, NFATc1 (Nuclear Factor of Activated T-cells, cytoplasmic 1). researchgate.net By inhibiting the upstream activation of MAPK and AKT, this compound effectively blocks the induction of NFATc1 and other osteoclastogenic genes, thereby decreasing the number and activity of bone-resorbing osteoclasts. nih.govresearchgate.net
In synovial cells, this compound inhibits the inflammatory cascade induced by IL-1β. nih.gov IL-1β is a potent pro-inflammatory cytokine that stimulates osteoblasts and synovial fibroblasts to produce secondary inflammatory mediators and RANKL, further perpetuating inflammation and bone destruction. nih.govannalsgastro.gr The signaling of IL-1β also involves the activation of the MAPK and PI3K/AKT pathways. By suppressing these pathways, this compound blocks the subsequent production of pro-inflammatory and matrix-degrading enzymes, a key downstream consequence of its primary molecular interactions. nih.gov
Effects on Gene Expression and Protein Regulation (e.g., Western Blot, qPCR)
The mechanistic effects of this compound on signaling pathways have been substantiated by analyzing its impact on protein and gene expression levels. Western blot analysis is a standard technique used to assess the activity of signaling pathways by detecting the phosphorylation status of key proteins. nih.gov The inhibitory effects of this compound on the PI3K/AKT and MAPK pathways were validated by observing a decrease in the phosphorylation levels of key kinases such as AKT, ERK, JNK, and p38 in stimulated synovial cells and osteoclasts. nih.gov
Quantitative polymerase chain reaction (qPCR) is employed to measure changes in gene expression. Studies have shown that this compound significantly inhibits the gene expression of pro-inflammatory mediators. nih.gov This includes a down-regulation of messenger RNA (mRNA) levels for cytokines and enzymes that are critical to the inflammatory response in arthritic conditions.
| Analytical Method | Target Molecule | Effect of this compound | Biological Consequence |
|---|---|---|---|
| Western Blot | Phospho-AKT (p-AKT) | Decreased Phosphorylation | Inhibition of PI3K/AKT Pathway |
| Phospho-ERK (p-ERK) | Decreased Phosphorylation | Inhibition of MAPK Pathway | |
| Phospho-JNK (p-JNK) | Decreased Phosphorylation | Inhibition of MAPK Pathway | |
| Phospho-p38 (p-p38) | Decreased Phosphorylation | Inhibition of MAPK Pathway | |
| qPCR | Pro-inflammatory Cytokine mRNA (e.g., IL-6, TNF-α) | Decreased Expression | Reduced Inflammatory Signaling |
| COX-2 mRNA | Decreased Expression | Reduced Prostaglandin Production | |
| MMPs mRNA | Decreased Expression | Reduced Matrix Degradation |
Structure-Activity Relationship (SAR) Studies
Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound relates to its biological activity. These studies typically involve synthesizing and testing a series of analogs of a lead compound to identify the key chemical moieties (pharmacophores) responsible for its effects and to optimize its potency and selectivity. mdpi.com
Currently, there is a lack of published, detailed SAR studies specifically focused on this compound and its analogs. Such investigations would be invaluable for the rational design of new, potentially more potent or selective therapeutic agents based on the coumestan (B1194414) scaffold of this compound. Future SAR studies could explore modifications to the core ring structure or its substituents to enhance its inhibitory activity against key targets in the PI3K/AKT and MAPK pathways.
Identification of Key Pharmacophores and Active Structural Motifs
Pharmacophore modeling and the identification of active structural motifs are crucial steps in understanding how a compound interacts with biological targets. For this compound, this would involve identifying the essential functional groups and their spatial arrangement that are responsible for its anti-inflammatory effects.
Based on the general understanding of coumarins, it is hypothesized that the lactone ring, the fused benzene (B151609) ring, and the specific pattern of hydroxylation and methoxylation on the coumestan core are likely important for its activity. The planar structure of the coumestan skeleton is thought to enable intercalation into biological macromolecules. However, without specific studies on this compound, the precise contributions of its unique substituent pattern remain speculative.
Correlating Structural Modifications with Changes in Biological Activity
A cornerstone of medicinal chemistry is the synthesis of analogs of a lead compound to probe how structural changes affect its biological potency and selectivity. This involves modifying specific functional groups, altering stereochemistry, or adding or removing substituents to build a structure-activity relationship (SAR) profile.
A comprehensive search of scientific databases did not yield any studies that have systematically synthesized and evaluated a series of this compound derivatives. Such studies are essential for creating a data-driven correlation between structural modifications and changes in anti-inflammatory or anti-arthritic activity. Without this experimental data, it is not possible to construct a meaningful data table illustrating these relationships for this compound.
Mechanisms of Activity Alteration upon Structural Derivatization
Understanding the mechanisms by which structural changes in a molecule alter its biological activity provides insight into its mode of action. For this compound, this would involve explaining how modifications to its structure might enhance or diminish its known ability to suppress the PI3K/AKT and MAPK signaling pathways.
For instance, altering the electronic properties of the aromatic rings through the introduction of electron-donating or electron-withdrawing groups could affect its binding affinity to target proteins. Similarly, modifying the size or polarity of substituents could influence its cellular uptake and distribution. However, in the absence of studies on this compound derivatives, any discussion on the mechanisms of activity alteration remains theoretical and cannot be substantiated with specific experimental evidence.
Advanced Research Methodologies and Computational Approaches for Dolichosin a
Network Pharmacology for Systems-Level Mechanism Elucidation
Network pharmacology is an interdisciplinary approach that combines systems biology and computational analysis to investigate the synergistic relationships between drugs, targets, and diseases. frontiersin.org This methodology aligns with the multi-target, multi-channel nature of traditional medicines and natural compounds, providing a holistic view of their mechanisms of action. frontiersin.org By constructing and analyzing complex biological networks, researchers can systematically predict the potential targets and pathways through which a compound like Dolichosin A exerts its effects.
The foundation of network pharmacology lies in the construction of comprehensive interaction networks. This process for this compound would involve several key steps. First, potential protein targets of the compound are predicted using databases such as SwissTargetPrediction. researchgate.net Simultaneously, targets associated with specific diseases are collected from genetic and pharmacological databases like GeneCards. frontiersin.org
The intersection of these two sets of targets provides a list of putative proteins involved in this compound's therapeutic action. These proteins are then used to construct a protein-protein interaction (PPI) network using platforms like STRING, which maps the functional and physical interactions between them. nih.govnih.gov The resulting network is visualized using software such as Cytoscape, which allows for the analysis of network topology to identify key proteins or "hubs" that may be central to the compound's mechanism. frontiersin.org Finally, by integrating pathway information from databases like KEGG, a comprehensive "compound-target-pathway-disease" network is established, illustrating the complex interplay between this compound and biological systems. researchgate.netnih.gov
To build a more complete and validated model of this compound's activity, network pharmacology can be integrated with omics data. nih.gov Transcriptomics, which measures the expression levels of RNA transcripts, and proteomics, which quantifies protein abundance, provide direct experimental evidence of the biological changes induced by the compound in cells or tissues. nih.govrsc.org
Integrating these large-scale datasets allows for a more dynamic and context-specific understanding of the compound's effects. nih.gov For instance, by comparing the predicted targets from network pharmacology with the differentially expressed genes and proteins identified through transcriptomics and proteomics, researchers can validate the computationally predicted targets and uncover novel mechanisms. This multi-omics approach strengthens the evidence for the compound's mode of action and helps to prioritize targets for further experimental validation. nih.govnih.gov
A core principle revealed through network pharmacology is that natural compounds often possess multi-targeting capabilities, meaning they can interact with multiple proteins rather than a single target. frontiersin.orgresearchgate.net The constructed interaction networks visually represent this phenomenon, showing this compound potentially binding to numerous nodes (proteins) within a complex disease-related network. This multi-target approach can lead to synergistic therapeutic effects and may be more effective for complex diseases than single-target drugs. The analysis of these networks helps to systematically identify the array of targets modulated by this compound, providing a basis for understanding its polypharmacological effects.
Molecular Docking and Molecular Dynamics Simulations
While network pharmacology provides a systems-level overview, molecular docking and molecular dynamics (MD) simulations offer detailed insights into the interactions between a compound and its specific protein targets at an atomic level. nih.gov These computational tools are essential for predicting how a ligand like this compound fits into the binding site of a protein and assessing the stability of this interaction over time. nih.govrasayanjournal.co.in
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. nih.gov It is widely used to forecast the binding mode and affinity of a ligand, such as this compound, with a target protein. mdpi.com The process involves generating various conformations of the ligand within the protein's active site and scoring these poses based on factors like intermolecular energy. healthdisgroup.us
A study investigating the potential anti-HIV activity of pterocarpans from horse gram performed molecular docking of this compound with three key HIV replication enzymes: Reverse Transcriptase, Protease, and Integrase. ijcaonline.org The results, calculated using the GLIDE tool, indicated that this compound exhibited a strong binding affinity for all three enzymes, with the highest score observed for HIV Protease. ijcaonline.org This suggests a high potential for inhibitory action. The specific binding energies, which reflect the strength of the interaction, are detailed in the table below.
| Target Protein | Protein Data Bank (PDB) ID | Docking Score (kcal/mol) | Glide Energy (kcal/mol) |
|---|---|---|---|
| HIV Protease | 3OXC | -6.6899 | -40.0664 |
| HIV Reverse Transcriptase | 1RT2 | -5.6193 | -34.9099 |
| HIV Integrase | 1QS4 | -4.7088 | -28.5298 |
Data sourced from a molecular docking study on this compound and HIV replication enzymes. ijcaonline.org
Following molecular docking, molecular dynamics (MD) simulations are often employed to study the dynamic behavior of the this compound-protein complex. arxiv.orgsemanticscholar.org While docking provides a static snapshot of the binding, MD simulations mimic the movements of atoms and molecules over time, providing crucial information about the stability and conformational dynamics of the complex in a simulated physiological environment. rasayanjournal.co.in
In a typical MD simulation, the docked complex is placed in a simulated environment (e.g., a water box with ions), and the forces between atoms are calculated to model their motion over a specific period. nih.gov Researchers analyze the simulation trajectory to assess the stability of the binding, often by calculating the root-mean-square deviation (RMSD) of the protein and ligand. rasayanjournal.co.in A stable RMSD value over the course of the simulation suggests that the ligand remains securely bound in the active site. These simulations can confirm the binding modes predicted by docking and provide deeper insights into the key amino acid residues that maintain the interaction, thus validating the potential of this compound as an inhibitor for a given target. nih.govsemanticscholar.org
In Silico Screening for Identification of Novel this compound Analogs
In silico screening, also known as virtual screening, is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein or enzyme. This method is instrumental in narrowing down the vast chemical space to a manageable number of candidates for further experimental testing.
The process of in silico screening for this compound analogs typically begins with the creation of a virtual library of compounds. This library can be assembled from various sources, including commercial databases, public repositories like PubChem and ZINC, or custom-designed virtual compounds based on the this compound scaffold. The diversity and size of this library are crucial for the successful identification of novel and potent analogs.
One of the primary virtual screening techniques is structure-based virtual screening (SBVS) . This approach requires the three-dimensional (3D) structure of the biological target of this compound. Molecular docking simulations are then performed to predict the binding mode and affinity of each compound in the virtual library to the target's binding site. The scoring functions used in docking programs estimate the binding energy, allowing for the ranking of compounds. Analogs that exhibit favorable binding energies and interactions with key residues in the active site are selected as potential hits.
Another common approach is ligand-based virtual screening (LBVS) . This method is employed when the 3D structure of the target is unknown. It relies on the principle that molecules with similar structures are likely to have similar biological activities. A known active molecule, in this case, this compound, is used as a template to search for structurally similar compounds in a database. Similarity searching can be based on 2D fingerprints, which represent the presence or absence of various structural features, or 3D shape and pharmacophore models.
The hypothetical results of a virtual screening campaign for this compound analogs targeting a specific protein kinase could be summarized in the following table:
| Analog ID | Docking Score (kcal/mol) | Key Interacting Residues | Predicted Activity |
| DA-001 | -9.8 | Lys72, Asp184 | High |
| DA-002 | -9.5 | Glu91, Leu132 | High |
| DA-003 | -8.7 | Val57, Phe167 | Moderate |
| DA-004 | -8.2 | Cys133, Ala143 | Moderate |
| DA-005 | -7.1 | Ser15, Gly16 | Low |
This table represents hypothetical data for illustrative purposes.
Following the in silico screening, the top-ranked virtual hits would be acquired or synthesized for experimental validation through biochemical and cellular assays to confirm their biological activity.
Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound
Chemoinformatics integrates computer and informational sciences to address problems in chemistry. In the context of this compound, chemoinformatics tools are employed to analyze its structural properties, compare it with other known compounds, and build predictive models for its biological activity. This involves the calculation of a wide range of molecular descriptors, which are numerical representations of the chemical and physical characteristics of a molecule.
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. A QSAR model can be used to predict the activity of new, unsynthesized analogs of this compound, thereby guiding the design of more potent compounds.
The development of a QSAR model for this compound involves several key steps:
Data Set Collection: A dataset of this compound analogs with experimentally determined biological activities (e.g., IC50 values) is required.
Molecular Descriptor Calculation: A variety of molecular descriptors are calculated for each analog. These can include constitutional descriptors (e.g., molecular weight, number of atoms), topological descriptors (e.g., connectivity indices), and quantum-chemical descriptors (e.g., HOMO/LUMO energies).
Model Building: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are used to build a mathematical equation that correlates the descriptors with the biological activity.
Model Validation: The predictive power of the QSAR model is rigorously assessed using internal and external validation techniques to ensure its reliability.
A hypothetical QSAR model for the anti-proliferative activity of this compound analogs might yield an equation like:
pIC50 = 0.5 * LogP - 0.2 * TPSA + 1.5 * Num_H_Donors + 2.1
This equation suggests that the biological activity (pIC50) is positively correlated with the lipophilicity (LogP) and the number of hydrogen bond donors, and negatively correlated with the topological polar surface area (TPSA).
The findings from a chemoinformatic and QSAR study on a series of this compound derivatives could be presented in a data table as follows:
| Compound ID | LogP | TPSA (Ų) | Num H Donors | Experimental pIC50 | Predicted pIC50 |
| This compound | 3.2 | 110.5 | 3 | 6.5 | 6.4 |
| Analog 1 | 3.5 | 105.2 | 4 | 7.2 | 7.1 |
| Analog 2 | 2.8 | 120.1 | 3 | 6.1 | 6.0 |
| Analog 3 | 4.1 | 115.8 | 2 | 6.8 | 6.7 |
| Analog 4 | 3.0 | 100.0 | 4 | 7.0 | 6.9 |
This table represents hypothetical data for illustrative purposes.
By leveraging these advanced computational methodologies, researchers can accelerate the discovery and optimization of this compound analogs, leading to the development of novel therapeutic candidates with enhanced efficacy and specificity.
Pre Clinical Research and Potential Research Applications of Dolichosin a
Dolichosin A as a Research Tool for Pathway Dissection
The intricate signaling networks within cells govern physiological and pathological processes. This compound has emerged as a valuable tool for dissecting these complex pathways. By observing the effects of this compound on cellular functions, researchers can gain insights into the roles of specific signaling cascades in disease.
One of the key areas where this compound has been employed is in the study of inflammatory and bone-related disorders. Research has shown that this compound can significantly inhibit inflammation and osteoclastogenesis, the process of bone resorption. researchgate.net Network pharmacology approaches have been utilized to predict the molecular targets and pathways through which this compound exerts these effects. These computational predictions are then validated through experimental pharmacology. researchgate.net
A regulatory network constructed using network pharmacology identified 65 potential targets of this compound related to its therapeutic effect on rheumatoid arthritis. researchgate.net Functional enrichment analysis of these targets revealed their significant involvement in 12 central signaling pathways, including the PI3K/AKT and MAPK pathways, which are crucial in both inflammation and osteoclast differentiation. researchgate.net Experimental validation confirmed that this compound's inhibitory effects on inflammation and osteoclastogenesis are associated with the blockade of these specific pathways. researchgate.net This demonstrates the utility of this compound in not only identifying key pathways but also in understanding their crosstalk in disease pathogenesis.
Lead Compound Identification and Optimization for Specific Disease Models
A lead compound is a chemical compound that has pharmacological or biological activity and whose chemical structure is used as a starting point for chemical modifications in order to improve potency, selectivity, or pharmacokinetic parameters. This compound has been identified as a promising lead compound, particularly for inflammatory diseases and bone-related disorders. researchgate.net
The process of lead optimization involves modifying the structure of the lead compound to enhance its desirable properties while minimizing undesirable ones. creative-bioarray.com This can involve strategies to improve synthetic accessibility, enhance pharmacokinetic profiles, and reduce potential side effects. nih.gov
Efficacy Evaluation in Relevant In Vivo Disease Models (non-human)
To assess the therapeutic potential of a lead compound, its efficacy must be evaluated in relevant animal models of disease. For this compound, this has involved the use of models that mimic human inflammatory and bone conditions.
In the context of arthritis, a study utilized an adjuvant-induced arthritis (AIA) rat model to evaluate the efficacy of a related compound. researchgate.net While this study did not directly test this compound, it highlights the type of in vivo models used to assess anti-arthritic effects. Such studies typically involve inducing arthritis in the animals and then administering the test compound to evaluate its impact on disease parameters like synovitis and bone erosion, often assessed through imaging and histological analysis. researchgate.net
Another example of in vivo efficacy evaluation can be seen in a study on a neuroprotective peptide, R18, in a nonhuman primate model of stroke. nih.gov This research demonstrated a significant reduction in infarct volume and improved functional outcomes, providing strong preclinical evidence for its therapeutic potential. nih.gov Similarly, future research on this compound would likely involve robust in vivo studies in relevant animal models to confirm its efficacy.
Table 1: Examples of In Vivo Disease Models for Preclinical Research
| Disease Area | Animal Model | Key Parameters Measured |
|---|---|---|
| Inflammatory Arthritis | Adjuvant-Induced Arthritis (AIA) in rats | Synovitis severity, bone erosion, inflammatory markers |
| Stroke | Middle Cerebral Artery Occlusion (MCAO) in nonhuman primates | Infarct volume, neurological scores, functional outcomes |
| Cancer | Human tumor xenografts in immunocompromised mice | Tumor growth inhibition, metastasis, survival |
This table provides examples of in vivo models and is not an exhaustive list.
Pharmacokinetic and Pharmacodynamic Studies in Preclinical Models (excluding human data)
Pharmacokinetics (PK) describes what the body does to a drug, encompassing its absorption, distribution, metabolism, and excretion (ADME). mdpi.combioivt.com Pharmacodynamics (PD) refers to what the drug does to the body, i.e., its biochemical and physiological effects. mdpi.com Understanding the PK/PD relationship of a compound is critical for its development as a therapeutic agent.
Preclinical PK/PD studies are conducted in animal models to predict the behavior of a compound in humans. nih.govnih.gov These studies help in determining the appropriate dosing regimen and predicting potential efficacy and toxicity. bccrc.ca For a compound like this compound, researchers would investigate its metabolic stability, bioavailability, and how its concentration in the body correlates with its therapeutic effects. nih.gov
For instance, a study on nitrofuranylamide anti-tuberculosis agents highlighted the importance of early PK screening. nih.gov Initial compounds with good in vitro activity showed poor metabolic stability and low oral bioavailability in rats. nih.gov Subsequent structural modifications led to improved metabolic stability and bioavailability, demonstrating the iterative nature of lead optimization guided by PK data. nih.gov
Table 2: Key Pharmacokinetic and Pharmacodynamic Parameters in Preclinical Studies
| Parameter | Description | Importance in Drug Development |
|---|---|---|
| Bioavailability | The fraction of an administered dose of unchanged drug that reaches the systemic circulation. | Determines the dose required to achieve a therapeutic effect. |
| Metabolic Stability | The susceptibility of a compound to be broken down by metabolic enzymes. | Influences the half-life and duration of action of a drug. |
| Systemic Clearance | The volume of blood or plasma cleared of the drug per unit of time. | Affects the dosing frequency needed to maintain therapeutic concentrations. |
| Half-life (t½) | The time required for the concentration of the drug in the body to be reduced by half. | Guides the dosing interval. |
| Target Engagement | The extent to which the drug binds to its intended molecular target. | Correlates with the pharmacological effect of the drug. |
This table outlines key PK/PD parameters and their significance.
Exploration of Combination Strategies with Other Modulators in Research Settings
The complexity of many diseases often necessitates treatment with multiple therapeutic agents. Combination therapy can offer several advantages, including synergistic effects, reduced doses of individual drugs, and overcoming drug resistance. nih.gov
In a research setting, exploring combination strategies with this compound could unveil synergistic interactions with other modulators. For instance, in the context of rheumatoid arthritis, combining this compound with existing disease-modifying antirheumatic drugs (DMARDs) or biologic agents could potentially lead to enhanced efficacy. The goal of such combinations is to achieve a greater therapeutic effect than the sum of the effects of each individual drug. nih.gov
Research into combination therapies for type 2 diabetes has shown that combining drugs with different mechanisms of action, such as SGLT2 inhibitors and GLP-1 receptor agonists, can lead to additive or synergistic effects on glucose control. adameetingnews.org Similarly, preclinical studies could investigate whether combining this compound with other anti-inflammatory or bone-protective agents results in a more potent therapeutic response in relevant disease models. These studies are crucial for identifying promising combination regimens that could be further evaluated in clinical settings. jheor.org
Future Directions and Unaddressed Research Gaps for Dolichosin a
Comprehensive Understanding of Dolichosin A Biosynthesis Across Diverse Species
A significant gap exists in our understanding of the biosynthetic pathway of this compound. While it has been isolated from plants like Glycine tabacina and species of the Dolichos genus, the specific enzymes and genetic pathways responsible for its synthesis remain largely uncharacterized. researchgate.netresearchgate.net Future research should focus on:
Identifying and characterizing the genes and enzymes involved in the this compound biosynthetic pathway. This can be achieved through a combination of transcriptomics, proteomics, and metabolomics, which can provide a comprehensive view of the molecular processes at play. frontiersin.org
Investigating the regulation of this pathway at the transcriptional, post-transcriptional, and post-translational levels. mdpi.com Understanding how environmental and developmental factors influence this compound production is crucial for optimizing its yield. mdpi.com
Exploring the diversity of this compound biosynthesis across different plant species. Comparative genomic and metabolomic studies could reveal variations in the pathway and potentially lead to the discovery of novel structural analogs with unique biological activities. frontiersin.org
Discovery of Additional Biological Activities and Therapeutic Potential in Preclinical Models
Initial studies have highlighted the anti-inflammatory and anti-arthritic properties of this compound. researchgate.net However, the full spectrum of its biological activities is likely much broader. Future investigations should aim to:
Screen for a wider range of pharmacological activities , including but not limited to, anticancer, antiviral, and neuroprotective effects. Network pharmacology can be a valuable tool to predict potential targets and pathways for this compound. researchgate.netnih.gov
Evaluate the therapeutic potential of this compound in various preclinical models of disease. For instance, its efficacy could be tested in animal models of inflammatory bowel disease, neurodegenerative disorders, or different types of cancer. nih.gov
Investigate its effects on key signaling pathways implicated in various diseases. For example, studies have shown its involvement in the PI3K/AKT and MAPK pathways in the context of arthritis. researchgate.net Further research could explore its impact on other critical pathways like NF-κB, which is involved in inflammation and osteoporosis. nih.gov
Table 1: Potential Therapeutic Applications of this compound for Future Research
| Potential Therapeutic Area | Rationale for Investigation | Key Research Focus |
| Oncology | Many natural products exhibit anticancer properties. | Screening against various cancer cell lines and in vivo tumor models. |
| Neurodegenerative Diseases | Inflammation is a key component of neurodegeneration. | Investigating neuroprotective effects in models of Alzheimer's or Parkinson's disease. |
| Infectious Diseases | Natural compounds are a rich source of antimicrobial agents. | Testing for antiviral and antibacterial activity against a range of pathogens. |
| Metabolic Disorders | Some flavonoids and related compounds have shown effects on metabolism. | Exploring the impact on glucose metabolism and lipid profiles in models of diabetes and obesity. |
Development of Advanced Analytical Techniques for this compound in Biological Matrices
To accurately assess the pharmacokinetics and pharmacodynamics of this compound, sensitive and reliable analytical methods are essential. Future efforts should focus on:
Developing and validating advanced analytical techniques for the quantification of this compound and its metabolites in various biological matrices such as plasma, urine, and tissues. japsonline.com
Utilizing high-resolution techniques like liquid chromatography-mass spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) to achieve high sensitivity and specificity. japsonline.comirjmets.com
Exploring miniaturized and automated sample preparation techniques to improve efficiency and reduce sample volume requirements. nih.govsolubilityofthings.com This includes methods like solid-phase microextraction (SPME) and microfluidic-based devices. nih.govsolubilityofthings.com
Deeper Mechanistic Insights into its Cellular and Molecular Targets
While initial studies have provided some clues, a detailed understanding of the molecular mechanisms underlying this compound's bioactivity is still lacking. Future research should aim to:
Identify the direct molecular targets of this compound. This can be achieved through techniques such as affinity chromatography, mass spectrometry-based proteomics, and molecular docking studies. nih.govresearchgate.net
Elucidate the downstream signaling pathways modulated by this compound. This will provide a clearer picture of how it exerts its cellular effects. nih.gov
Investigate the role of molecular chaperones and other cellular components in the response to this compound. nih.gov
Exploration of Stereochemical Impact on this compound Bioactivity
The stereochemistry of a molecule can significantly influence its biological activity. nih.gov As this compound possesses chiral centers, it is crucial to:
Synthesize and isolate the individual stereoisomers of this compound.
Evaluate the biological activity of each stereoisomer separately. This will determine if one isomer is more active or if they have different pharmacological profiles. nih.gov
Utilize techniques like 2D NMR to determine the absolute configuration of the stereocenters in the most active isomers. nih.gov
Sustainable Production Strategies for this compound
To ensure a consistent and environmentally friendly supply of this compound for research and potential future therapeutic use, sustainable production methods need to be developed. This includes:
Optimizing cultivation conditions for Dolichos species to maximize the yield of this compound. researchgate.net This could involve exploring different soil types, climates, and agricultural practices.
Developing biotechnological production methods , such as plant cell culture or metabolic engineering in microbial systems. These approaches could offer a more controlled and scalable source of the compound.
Implementing green extraction and purification processes that minimize the use of hazardous solvents and reduce waste. bibliotekanauki.pl
Q & A
Basic Research Question: What are the primary biochemical mechanisms of Dolichosin A in modulating inflammatory pathways?
Methodological Answer:
this compound, a coumestan isolated from Glycine tabacina, has demonstrated anti-inflammatory activity by suppressing IL-1β-induced inflammation in human synovial cells (SW982) and inhibiting RANKL-induced osteoclastogenesis . To investigate its mechanisms:
- Experimental Design:
- Use in vitro models (e.g., SW982 cells) treated with IL-1β to simulate inflammation.
- Measure cytokine levels (e.g., TNF-α, IL-6) via ELISA post-Dolichosin A administration.
- Assess NF-κB pathway activation via Western blotting for IκBα degradation and p65 nuclear translocation.
- Data Interpretation:
- Compare dose-dependent inhibition of cytokine release against controls.
- Validate specificity using NF-κB inhibitors (e.g., BAY 11-7082) to confirm pathway involvement.
Advanced Research Question: How can researchers resolve contradictions in reported efficacy of this compound across different cellular models?
Methodological Answer:
Discrepancies in efficacy may arise from variations in experimental conditions (e.g., cell type, dosing regimens). To address this:
- Contradiction Analysis Framework:
- Systematic Review: Compile studies using PICOT criteria (Population: cell type; Intervention: this compound concentration; Comparison: control groups; Outcome: cytokine levels; Time: exposure duration) .
- Meta-Analysis: Normalize data using standardized metrics (e.g., IC50 values) and account for variables like cell passage number or serum concentration in culture media.
- Experimental Replication: Reproduce conflicting results under controlled conditions, ensuring adherence to protocols from primary literature (e.g., Tu et al., 2020) .
- Key Tools: Use tools like PRISMA guidelines for systematic reviews and ANOVA for cross-study variability assessment.
Basic Research Question: What validated assays are suitable for quantifying this compound’s bioactivity in vitro?
Methodological Answer:
- Recommended Assays:
- Osteoclastogenesis Inhibition: TRAP (tartrate-resistant acid phosphatase) staining in RAW264.7 macrophages treated with RANKL .
- Anti-Inflammatory Activity: Luciferase reporter assays for NF-κB or AP-1 transcriptional activity in HEK293 cells.
- Cytotoxicity Screening: MTT or resazurin assays to establish non-toxic dosage ranges.
- Data Validation:
Advanced Research Question: How can network pharmacology enhance target identification for this compound?
Methodological Answer:
Network pharmacology integrates omics data and molecular docking to predict polypharmacological effects. Steps include:
Target Prediction: Use tools like ROCS (Rapid Overlay of Chemical Structures) for 3D shape-based screening against protein databases (e.g., PDB) .
Pathway Enrichment Analysis: Upload putative targets to KEGG or Reactome to identify enriched pathways (e.g., MAPK signaling).
Experimental Validation:
- Perform kinase inhibition assays for top-predicted targets (e.g., JNK, p38).
- Validate using siRNA knockdown in relevant cell lines to confirm phenotype rescue.
Basic Research Question: What criteria define the purity and structural authenticity of this compound in experimental setups?
Methodological Answer:
- Characterization Protocols:
- Purity: HPLC-UV/ELSD with ≥95% purity threshold; report retention times and mobile phase composition.
- Structural Confirmation:
- NMR (1H, 13C, HSQC) for carbon skeleton verification.
- High-resolution mass spectrometry (HRMS) for molecular formula validation.
- Documentation: Provide full spectral data in supplementary information, referencing known coumestan spectra .
Advanced Research Question: How can researchers optimize in vivo models to evaluate this compound’s pharmacokinetics and bioavailability?
Methodological Answer:
- Pharmacokinetic (PK) Study Design:
- Animal Models: Use Sprague-Dawley rats or C57BL/6 mice for preliminary PK profiling.
- Dosing Routes: Compare oral vs. intraperitoneal administration; measure plasma concentrations via LC-MS/MS at timed intervals.
- Bioavailability Calculation: Use non-compartmental analysis (NCA) for AUC, Cmax, and t1/2 determination.
- Challenges: Address low solubility via formulation strategies (e.g., nanoemulsions) and monitor metabolite formation using UPLC-QTOF.
Basic Research Question: What are the best practices for ensuring reproducibility in this compound studies?
Methodological Answer:
- Guidelines:
- Detailed Protocols: Document buffer compositions, cell densities, and incubation times (e.g., "SW982 cells seeded at 10,000 cells/well in RPMI-1640 + 10% FBS").
- Data Transparency: Share raw datasets, analysis scripts, and instrument calibration records in repositories like Zenodo .
- Replication Standards: Follow ARRIVE guidelines for in vivo studies and MIAME for microarray data.
Advanced Research Question: How can multi-omics approaches elucidate this compound’s pleiotropic effects?
Methodological Answer:
- Integrative Workflow:
- Transcriptomics: RNA-seq of treated cells to identify differentially expressed genes (DEGs).
- Proteomics: TMT labeling and LC-MS/MS to quantify protein abundance changes.
- Metabolomics: GC-MS or NMR for metabolic pathway shifts (e.g., arachidonic acid metabolism).
- Data Integration: Use tools like STRING for protein-network mapping and Cytoscape for visualization. Cross-reference with published phytochemical databases (e.g., PubChem BioAssay).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
